molecular formula C13H15NO6 B6182968 ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate CAS No. 2624136-24-7

ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate

Cat. No.: B6182968
CAS No.: 2624136-24-7
M. Wt: 281.3
InChI Key:
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Description

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate is an organic compound that belongs to the class of nitrophenyl esters. This compound is characterized by the presence of an ethoxy group and a nitro group attached to a phenyl ring, along with an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Aqueous sodium hydroxide (NaOH) or sulfuric acid (H2SO4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 3-(2-ethoxy-6-aminophenyl)-3-oxopropanoate.

    Reduction: 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoic acid and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that further contribute to its activity.

Comparison with Similar Compounds

Ethyl 3-(2-ethoxy-6-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Methyl 3-(2-nitrophenyl)acrylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    2-(2-ethoxy-6-nitrophenyl)acetic acid: Contains a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

2624136-24-7

Molecular Formula

C13H15NO6

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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